
5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, also known as DFP-10825, is a small molecule drug compound that has shown potential in various scientific research applications. This compound is a pyrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyranopyrazole derivatives, which share a structural motif with the chemical of interest, have been investigated for their corrosion inhibition properties. These compounds demonstrate significant efficacy in protecting mild steel against corrosion in acidic environments. The inhibitors' effectiveness increases with concentration and involves adsorption onto the metal surface, following Langmuir adsorption isotherm models. The surface morphology and inhibitor adsorption characteristics were elucidated through various techniques, including scanning electron microscopy (SEM) and electrochemical studies, highlighting their potential in material preservation applications (Yadav et al., 2016).
Antimicrobial and Anticoccidial Activity
A study on furan derivatives, closely related in structure to pyrazole compounds, revealed significant antimicrobial and anticoccidial activities. These compounds exhibit a broad spectrum of action against various pathogens, suggesting the potential for developing new antimicrobial agents. The structural modification of these molecules impacts their biological activity, providing a valuable insight for the design of novel therapeutic agents (Georgiadis, 1976).
Synthetic Methodologies
Research into the synthesis of pyrazole derivatives, including those substituted at the 5-position, outlines efficient methodologies for constructing these heterocycles. Such work underpins the development of novel compounds with potential applications in medicinal chemistry and material science. The exploration of nucleophilic substitution reactions and the employment of various synthetic strategies facilitate the creation of a diverse array of pyrazole-based compounds with tailored properties (Sakya & Rast, 2003).
Drug Design and Development
The structural and electronic properties of pyrazole derivatives, through combined experimental and theoretical studies, provide insights into their biological relevance. Investigations into their molecular structures, adsorption characteristics, and HOMO-LUMO energy levels facilitate the rational design of compounds with desired biological activities. Such studies are crucial for the development of new drugs and therapeutic agents (Viveka et al., 2016).
Propiedades
IUPAC Name |
5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-7-4-2-3-5-9(7)16-10(11(12)13)8(14)6-15-16;/h2-6,11H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISTMYEQYIGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)
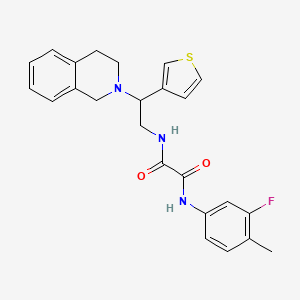
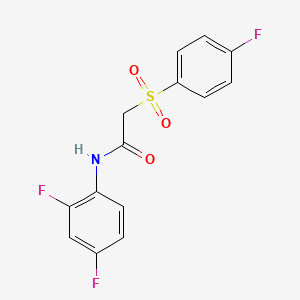
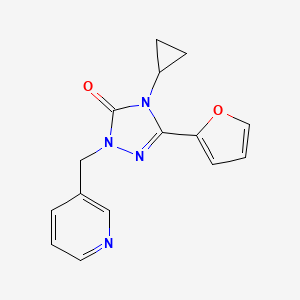
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)


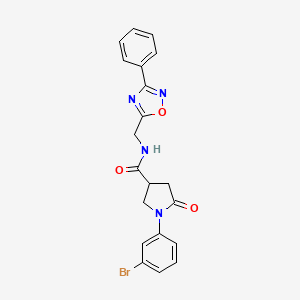
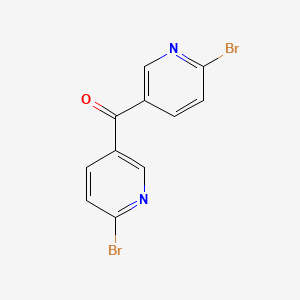
![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)
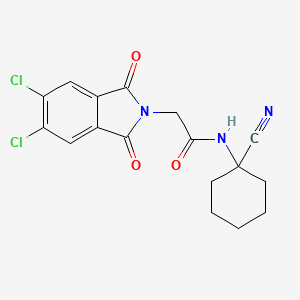
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)